molecular formula C18H19NOS B1670986 Duloxetine CAS No. 116539-59-4

Duloxetine

Cat. No. B1670986
M. Wt: 297.4 g/mol
InChI Key: ZEUITGRIYCTCEM-KRWDZBQOSA-N
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Description

Duloxetine, also known by the brand names Cymbalta, Drizalma Sprinkle, and Irenka, is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) antidepressant . It is used to treat major depressive disorder, generalized anxiety disorder, nerve pain caused by diabetes (diabetic neuropathy), chronic muscle or joint pain, and fibromyalgia .


Synthesis Analysis

Duloxetine was originally prepared by a four-step sequence starting from the readily available 2-acetylthiophene . This process involves preparation of racemic condensed compound, optical resolution of racemic condensed compound, and racemization of undesired compound .


Molecular Structure Analysis

Duloxetine’s chemical formula is C18H19NOS, with a molar mass of 297.4146 g/mol . It primarily acts by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood regulation and pain sensation .


Chemical Reactions Analysis

Duloxetine is acid labile, thus the final product must be formulated with enteric coating to prevent degradation in the stomach . Thermogravimetry (TG) curves revealed a mass loss of approximately 58% during thermal decomposition .


Physical And Chemical Properties Analysis

Duloxetine hydrochloride has a molecular weight of 333.88 and is soluble in DMSO .

Scientific Research Applications

  • Neuropharmacological Effects : Duloxetine has been shown to inhibit the effects of MDMA (Ecstasy) in vitro and in humans. It blocks the release of serotonin and norepinephrine induced by MDMA, influencing both blood pressure and subjective drug effects. This suggests duloxetine's potential role in treating psychostimulant dependence (Hysek et al., 2012).

  • Pharmacokinetics and Bioavailability : Research indicates that duloxetine loaded in a microemulsion system can enhance its oral bioavailability. This improvement in bioavailability was demonstrated to significantly improve behavioral activities in animal models, suggesting a potential for enhanced therapeutic effects in treating depression (Sindhu et al., 2018).

  • and fibromyalgia, with a noted improvement in both mental symptoms and physical pain. Its mechanism is believed to involve the inhibition of serotonin and noradrenaline reuptake, which plays a key role in pain modulation (Lunn et al., 2014).
  • Neuroprotective Effects : A study explored duloxetine's role in protecting the brain against methamphetamine withdrawal-induced mood and motor disturbances and cognitive impairment. It suggests that duloxetine may exert these protective effects through the cyclic AMP response element binding/brain-derived neurotrophic factor signaling pathway (Yasuj et al., 2019).

  • Impact on Neural Cells : Research has also focused on duloxetine's impact on neural cell death and neurite outgrowth in N2a cells. It was observed that duloxetine induces neural cell death through effects on cytochrome P450 and promotes neurite outgrowth by regulating this enzyme, Bdnf protein levels, and intracellular lipid peroxidation levels. This highlights its potential role in neurodegenerative diseases (Gao et al., 2020).

  • Neuronal Na+ Channel Interaction : Duloxetine interacts with the neuronal Nav1.7 Na+ channel, which could partly explain its analgesic action. This interaction suggests its potential use in treating pain conditions related to neuronal Na+ channel dysfunctions (Wang et al., 2010).

Safety And Hazards

Duloxetine may cause some teenagers and young adults to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . Some people may have trouble sleeping, get upset easily, have a big increase in energy, or start to act reckless . It is harmful if swallowed and causes serious eye damage . It may cause drowsiness or dizziness, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUITGRIYCTCEM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048385
Record name Duloxetine
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Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Duloxetine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

9.7 °C (49.5 °F) - closed cup
Record name DULOXETINE
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Solubility

2.96e-03 g/L
Record name Duloxetine
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake. Duloxetine has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors. Action on the external urinary sphincter is mediated via duloxetine's CNS effects. Increased serotonin and norepinephrine concentrations in Onuf's nucleus leads to increased activation of 5-HT2, 5-HT3, and α1 adrenergic receptors. 5-HT2 and α1 are both Gq coupled and their activation increases the activity of the inositol trisphosphate/phospholipase C (IP3/PLC) pathway. This pathway leads to release of intracellular calcium stores, increasing intracellular calcium concentrations, and facilitating neuronal excitability. 5-HT3 functions as a ligand-gated sodium channel which allows sodium to flow into the neuron when activated. Increased flow of sodium into the neuron contributes to depolarization and activation of voltage gated channels involved in action potential generation. The combined action of these three receptors contributes to increased excitability of the pudendal motor nerve in response to glutamate. Also related to duloxetine's action at the spinal cord is its modulation of pain. Increasing the concentration of serotonin and norepinephrine in the dorsal horn of the spinal cord increases descending inhibition of pain through activation of 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2, 5-HT3, α1-adrenergic, and α2-adrenergic receptors. 5-HT2, 5-HT3, and α1-adrenergic mediate neuronal activation as described above. The activated neuron in this case is the GABAergic inhibitory interneuron which synapses onto the nociceptive projection neuron to inhibit the transmission of painful stimuli to the brain. The 5-HT1 and α2 receptors are Gi/Go coupled and their activation leads to increased potassium current through inward rectifier channels and decreased adenylyl cyclase/protein kinase A signaling which contributes to neuronal inhibition. These inhibitory receptors are present on the projection neuron itself as well as the dorsal root ganglion which precedes it and serves to directly suppress the transmission of painful stimuli. The mechanisms involved in duloxetine's benefits in depression and anxiety have not been fully elucidated. Dysfunctional serotonin and norepinephrine signaling are thought to be involved and increases in the availability of these neurotransmitters at the synaptic cleft thought to mediate a therapeutic effect. It is postulated that the involvement of serotonin and norepinephrine in area responsible for emotional modulation such as the limbic system contributes to the effects in mood disorders specifically but this has yet to be confirmed. Duloxetine's hypertensive effect is related to its intended pharmacological effect. Increased availability of norepinephrine leads to activation of adrenergic receptors on the vascular endothelium. Since the action of α1 receptors predominates, vasoconstriction results as the Gq coupled receptor mediates calcium release from the sarcoplasmic reticulum to facilitate smooth muscle contraction., Preclinical studies have shown that duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake. Duloxetine has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors in vitro. Duloxetine does not inhibit monoamine oxidase (MAO). CYMBALTA is in a class of drugs known to affect urethral resistance. If symptoms of urinary hesitation develop during treatment with CYMBALTA, consideration should be given to the possibility that they might be drug-related., Although the exact mechanisms of the antidepressant, central pain inhibitory and anxiolytic actions of duloxetine in humans are unknown, these actions are believed to be related to its potentiation of serotonergic and noradrenergic activity in the CNS.
Record name Duloxetine
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Record name DULOXETINE
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Product Name

Duloxetine

CAS RN

116539-59-4, 136434-34-9
Record name Duloxetine
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Record name Duloxetine [INN:BAN]
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Record name Duloxetine
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Record name Duloxetine
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Record name DULOXETINE
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Record name DULOXETINE
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Record name Duloxetine
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URL http://www.hmdb.ca/metabolites/HMDB0014619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Synthesis of duloxetine is described in detail in EP-A-273 658, EP-A-457 559 and EP-A-650965, starting from 2-acetylthiophene, an aminomethylation with dimethylamine and formaldehyde (Mannich reaction) is carried out in step-A. The 3-dimethylamino-1-(2-thienyl)-1-propanone formed is reduced to the corresponding alcohol 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane by means of complex hydrides in step B. The alcohol is then converted in step C with an alkali metal hydride and 1-fluoro-naphthalene, optionally in the presence of a potassium compound (cf. EP-A-650 965), to the naphthyl derivative, N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine. In the final step D, the amino group is then demethylated by reaction with a chloroformic acid ester, preferably phenyl chloroformate or trichloroethyl chloroformate, optionally in the presence of a mixture of zinc and formic acid (EP-A-457 559), followed by alkaline hydrolysis of the carbamate to give N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine.
[Compound]
Name
alcohol 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane
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chloroformic acid ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64,200
Citations
MP Knadler, E Lobo, J Chappell, R Bergstrom - Clinical pharmacokinetics, 2011 - Springer
… Patient demographic characteristics found to influence the pharmacokinetics of duloxetine … decreases duloxetine exposure, and that CYP1A2 inhibition increases duloxetine exposure to …
Number of citations: 240 link.springer.com
CB Nemeroff, AF Schatzberg… - Psychopharmacology …, 2002 - researchgate.net
Background. Existing therapies for depression frequently fail to provide full remission. This report evaluates the efficacy and safety of duloxetine, a dual reuptake inhibitor of serotonin …
Number of citations: 305 www.researchgate.net
A Cipriani, M Koesters, TA Furukawa… - Cochrane Database …, 2012 - cochranelibrary.com
… In the present review, we report head‐to‐head comparisons not only between duloxetine and the other 11 new‐generation antidepressants, but also between duloxetine and older …
Number of citations: 153 www.cochranelibrary.com
DL Dunner, DJ Goldstein, C Mallinckrodt… - Depression and …, 2003 - Wiley Online Library
… of duloxetine in MDD but focuses on four trials in which … duloxetine, it was the smallest study (68 duloxetine-treated patients with postbaseline data), and patients treated with duloxetine …
Number of citations: 116 onlinelibrary.wiley.com
DJ Goldstein, C Mallinckrodt, Y Lu… - Journal of Clinical …, 2002 - psychiatrist.com
… In an open-label pilot study of 79 patients with unipolar major depression, duloxetine (20 … tolerability of duloxetine in patients with major depressive disorder. In this study, duloxetine was …
Number of citations: 458 www.psychiatrist.com
DJ Goldstein, Y Lu, MJ Detke, C Wiltse… - Journal of clinical …, 2004 - journals.lww.com
… of duloxetine for submission to global regulatory authorities. Specifically, the a priori primary comparison was between duloxetine 80 mg/… As such, comparisons between duloxetine and …
Number of citations: 423 journals.lww.com
MJ Detke, Y Lu, DJ Goldstein, JR Hayes… - Journal of Clinical …, 2002 - psychiatrist.com
… duloxetine-treated patients (44%) was almost 3 times that of placebo patients (16%). Duloxetine … Discontinuation due to adverse events for duloxetine-treated patients (13.8%) compared …
Number of citations: 638 www.psychiatrist.com
MJ Detke, Y Lu, DJ Goldstein, RK McNamara… - Journal of psychiatric …, 2002 - Elsevier
Existing therapies for major depressive disorder (MDD) have either limited efficacy and/or poor tolerability. The present study examined the effects of duloxetine, a potent and balanced …
Number of citations: 417 www.sciencedirect.com
CH Mallinckrodt, DJ Goldstein, MJ Detke… - … care companion to …, 2003 - psychiatrist.com
… and a study of duloxetine in nondepressed patients. Results: Duloxetine demonstrated significant … The most frequently observed adverse events for duloxetine-treated patients included …
Number of citations: 106 www.psychiatrist.com
SH Preskorn - Journal of Psychiatric Practice®, 2004 - journals.lww.com
… 15 While duloxetine does not appear to have any direct … intravenous administration of duloxetine in rats suppressed … decreased after 2 days of duloxetine administration, but returned to …
Number of citations: 22 journals.lww.com

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